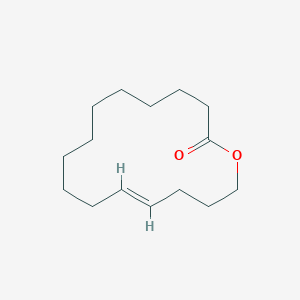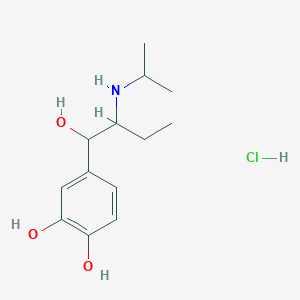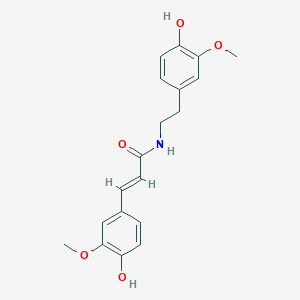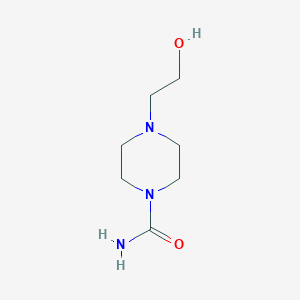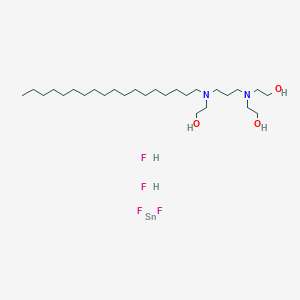
Meridol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meridol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Meridol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. Meridol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cell signaling pathways.
Biochemical And Physiological Effects
Meridol has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that Meridol can induce apoptosis (programmed cell death) in various cancer cell lines, as well as inhibit cell proliferation and migration. In vivo studies have shown that Meridol can inhibit tumor growth and metastasis in various animal models, as well as improve the survival rate of animals with cancer.
Advantages And Limitations For Lab Experiments
Meridol has several advantages as a research tool, including its high potency and selectivity, as well as its ability to penetrate cell membranes and target specific proteins and enzymes. However, Meridol also has several limitations, including its potential toxicity and side effects, as well as its limited solubility and stability in aqueous solutions.
Future Directions
There are several future directions for research on Meridol, including:
1. Investigating the structure-activity relationship of Meridol and its analogs to identify more potent and selective compounds for various applications.
2. Studying the pharmacokinetics and pharmacodynamics of Meridol in vivo to better understand its potential clinical applications and toxicity.
3. Developing new formulations and delivery methods for Meridol to improve its solubility, stability, and bioavailability.
4. Investigating the potential use of Meridol as a tool for studying cell signaling pathways and protein-protein interactions.
5. Exploring the potential use of Meridol as a coating material for various materials, such as metals and polymers.
In conclusion, Meridol is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action and potential applications of Meridol, as well as to develop more potent and selective compounds for various applications.
Synthesis Methods
Meridol is synthesized by the reaction of 1,2-dimethylhydrazine with 1,3-diphenylpropane-1,3-dione in the presence of a strong base. The reaction yields a yellow crystalline solid, which can be purified and characterized using various analytical techniques, such as NMR and IR spectroscopy.
Scientific Research Applications
Meridol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Meridol has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In agriculture, Meridol has been studied for its potential use as a plant growth regulator, as it has been shown to increase crop yields in various plants. In materials science, Meridol has been investigated for its potential use as a coating material, as it has been shown to improve the mechanical properties of various materials.
properties
CAS RN |
120812-75-1 |
|---|---|
Product Name |
Meridol |
Molecular Formula |
C27H60F4N2O3Sn |
Molecular Weight |
655.5 g/mol |
IUPAC Name |
2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;difluorotin;dihydrofluoride |
InChI |
InChI=1S/C27H58N2O3.4FH.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;;;;;/h30-32H,2-27H2,1H3;4*1H;/q;;;;;+2/p-2 |
InChI Key |
LSHICFTZLUDXTA-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F.F[Sn]F |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F.F[Sn]F |
Other CAS RN |
120812-75-1 |
synonyms |
Meridol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



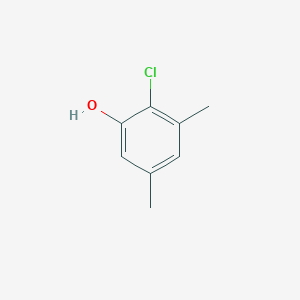

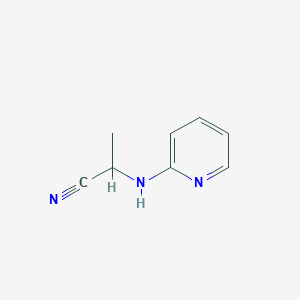
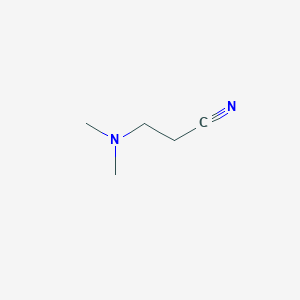
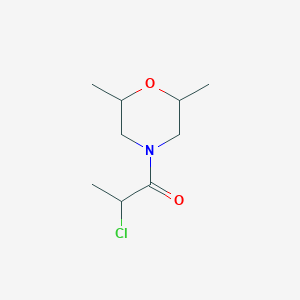
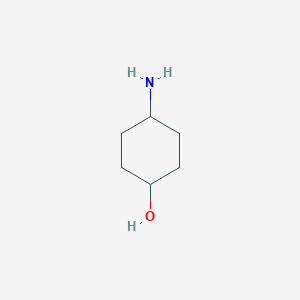
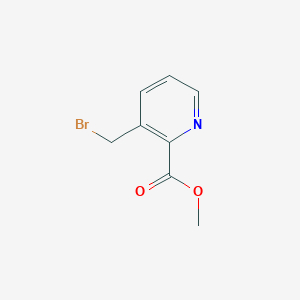
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
